(1-Methylpiperidin-4-yl)boronic acid

Description

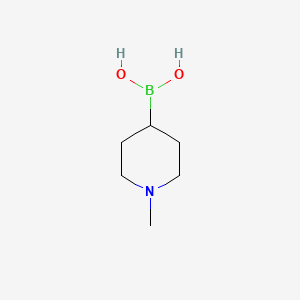

(1-Methylpiperidin-4-yl)boronic acid is a boronic acid derivative featuring a piperidine ring substituted with a methyl group at the 1-position and a boronic acid (-B(OH)₂) moiety at the 4-position. Boronic acids are widely studied for their reversible covalent interactions with diols, amines, and hydroxyl groups, making them valuable in medicinal chemistry, materials science, and catalysis. The methylpiperidine group in this compound introduces steric and electronic effects that modulate its reactivity, solubility, and binding affinity compared to simpler aryl or alkyl boronic acids.

Structure

2D Structure

Properties

IUPAC Name |

(1-methylpiperidin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BNO2/c1-8-4-2-6(3-5-8)7(9)10/h6,9-10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHBLPSKMYOFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCN(CC1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90666210 | |

| Record name | (1-Methylpiperidin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706748-53-0 | |

| Record name | (1-Methylpiperidin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with diols and strong lewis bases. They are also used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Mode of Action

In the context of the SM cross-coupling reaction, (1-Methylpiperidin-4-yl)boronic acid would participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium. This reaction is part of the broader mechanism of the SM cross-coupling reaction.

Biochemical Pathways

Boronic acids are known to interact with diols and polyol motifs, which are present in saccharides and catechols. They can also form bonds with nucleophilic amino acid side chains such as that of serine.

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water. This could potentially impact the bioavailability of the compound.

Biological Activity

(1-Methylpiperidin-4-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methyl group and a boronic acid functional group. Its structure can be represented as follows:

This compound's boronic acid moiety allows it to interact with various biological targets, including enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A notable example is the compound AM114, which is a boronic chalcone derivative that exhibited significant cytotoxic effects against cancer cells. The studies revealed that AM114 induced apoptosis through the accumulation of tumor suppressor proteins such as p53 and p21, leading to cell cycle arrest and programmed cell death .

The mechanisms through which this compound exerts its effects include:

- Proteasome Inhibition : AM114 was shown to inhibit the chymotrypsin-like activity of the 20S proteasome, resulting in the accumulation of ubiquitinated proteins, including p53. This inhibition is critical for maintaining cellular homeostasis and regulating apoptosis .

- Synergistic Effects with Radiation : When combined with ionizing radiation, AM114 enhanced cell-killing effects in both wild-type p53 and p53-null cancer cells, suggesting its potential as an adjunctive treatment in radiotherapy .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been studied for its inhibitory effects on various enzymes. For instance, structural modifications of related compounds have shown high affinity for enzymes such as Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), which is crucial for malaria treatment .

Table 1: Inhibitory Potency of Related Compounds

| Compound | IC50 (nM) | EC50 (nM) | Remarks |

|---|---|---|---|

| AM114 | 1.5 | 0.6 | Potent against cancer cells |

| Compound 2 | <10 | 12 | Antimalarial activity |

Case Studies

Several case studies have documented the efficacy of this compound derivatives in preclinical models:

- Breast Cancer Model : In a murine model of breast cancer, treatment with AM114 resulted in significant tumor reduction compared to controls, with marked apoptosis observed in tumor tissues .

- Combination Therapy : The combination of AM114 with established chemotherapeutics demonstrated enhanced efficacy and reduced side effects, indicating its potential as part of combination therapy regimens .

Pharmacokinetics and ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that modifications to improve bioavailability are necessary for optimal therapeutic outcomes:

Table 2: ADME Properties of Selected Compounds

| Compound | HLM (% remaining) | MLM (% remaining) | Log D |

|---|---|---|---|

| AM114 | 80 | 70 | 2.5 |

| Compound 2 | 90 | 85 | 3.0 |

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

Boronic acids, including (1-Methylpiperidin-4-yl)boronic acid, are significant in the development of anticancer drugs. They play a crucial role in the design of proteasome inhibitors, such as bortezomib, which is FDA-approved for treating multiple myeloma and certain types of lymphoma. The mechanism involves the inhibition of proteasomal degradation pathways, leading to the accumulation of pro-apoptotic factors in cancer cells .

Enzyme Inhibition

This compound has been investigated for its potential to inhibit hydrolytic enzymes, which are often implicated in cancer progression and other diseases. The ability of boronic acids to form reversible covalent bonds with serine and cysteine residues in enzymes makes them valuable in drug design .

Drug Delivery Systems

this compound is also being explored for its use in targeted drug delivery systems. Its interaction with diols allows it to be utilized in the design of smart drug carriers that release therapeutic agents in response to specific biological signals .

Organic Synthesis

Suzuki-Miyaura Coupling

One of the primary applications of this compound is in Suzuki-Miyaura cross-coupling reactions. This method is essential for forming carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Functionalization Reactions

The compound can be employed in various functionalization reactions, including:

- Aromatic amination : Introducing amino groups into aromatic rings.

- Diels-Alder reactions : Serving as a diene or dienophile.

- Asymmetric synthesis : Contributing to the formation of chiral centers .

Materials Science

Polymer Chemistry

this compound is utilized in the synthesis of polymers with reversible properties. Its ability to form dynamic covalent bonds allows for the creation of materials that can respond to environmental changes, making them suitable for applications in smart materials and sensors .

Nanostructure Functionalization

In nanotechnology, this compound aids in the functionalization of nanostructures, enhancing their properties for applications such as drug delivery and biosensing. The ability to selectively bind to specific biomolecules makes it an ideal candidate for developing advanced diagnostic tools .

Case Study 1: Development of Boron-Based Anticancer Drugs

Research has shown that derivatives of this compound can effectively inhibit proteasomes, leading to increased apoptosis in cancer cells. This mechanism has been leveraged in designing new anticancer therapeutics that target resistant cancer types.

Case Study 2: Smart Drug Delivery Systems

A study demonstrated the use of this compound in creating a pH-sensitive drug delivery system that releases its payload specifically within tumor microenvironments, showcasing its potential for targeted therapy.

Comparison with Similar Compounds

Structural and Electronic Features

(1-Methylpiperidin-4-yl)boronic acid vs. Phenylboronic Acid :

The methylpiperidine group introduces a bulky, nitrogen-containing heterocycle, which enhances solubility in polar solvents compared to purely aromatic boronic acids like phenylboronic acid. However, steric hindrance from the methyl group may reduce binding kinetics in certain applications (e.g., enzyme inhibition). Phenylboronic acid, in contrast, exhibits simpler aromatic π-π interactions but lower solubility in aqueous media .Comparison with [4-(Piperidin-1-yl)phenyl]boronic Acid :

Both compounds incorporate a piperidine ring, but the boronic acid group in this compound is directly attached to the heterocycle, whereas [4-(Piperidin-1-yl)phenyl]boronic acid links the piperidine to a phenylboronic acid via a single bond. This structural difference alters electronic properties and binding modes, particularly in interactions with serine proteases or diol-containing targets .

Physicochemical Properties

pKa and Reactivity :

Boronic acids with electron-withdrawing substituents (e.g., fluoro groups) exhibit lower pKa values, enhancing their boronate formation at physiological pH. This compound’s pKa is likely higher (~8–9) due to the electron-donating methylpiperidine group, similar to 3-AcPBA and 4-MCPBA, which limits their utility in glucose-sensing applications but may improve stability in hydrophobic environments .Solubility and Stability :

Piperidine-substituted boronic acids generally show improved water solubility compared to purely aromatic derivatives. However, precipitation issues observed in compounds like [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid (due to poor solubility in RPMI medium) suggest that the methylpiperidine group must be carefully optimized to balance lipophilicity and aqueous stability .

Table 1: Key Properties of Selected Boronic Acids

| Compound | Structure Type | IC₅₀/Ki | pKa (Predicted) | Key Application |

|---|---|---|---|---|

| This compound | Heterocyclic | N/A | ~8–9 | Potential kinase/receptor targeting |

| Phenanthren-9-yl boronic acid | Aromatic | 0.2251 µM | ~7.5 | Antiproliferative agent |

| FL-166 (Compound 61) | Bifunctional aryl | 40 nM (Ki) | ~7.8 | SARS-CoV-2 protease inhibition |

| Phenylboronic acid | Simple aryl | N/A | ~8.8 | Diagnostic agent (β-lactamase detection) |

| [4-(Piperidin-1-yl)phenyl]boronic acid | Aryl-heterocyclic hybrid | N/A | ~8.5 | Undefined (structural analog) |

Preparation Methods

Metal-Catalyzed Borylation of Piperidine Derivatives

One common approach is transition-metal-catalyzed borylation of halogenated or activated piperidine derivatives. For example, palladium-catalyzed Suzuki-Miyaura type coupling reactions can be used to introduce boronic acid groups onto piperidine rings bearing suitable leaving groups.

Metal-Free Heteroatom-Directed Borylation

Recent advances have demonstrated metal-free methods for the preparation of boronic acids via heteroatom-directed borylation of alkenyl sp2 C–H bonds using reagents like BBr3 in the presence of sterically hindered bases.

Mitsunobu Reaction for Functional Group Interconversion

The Mitsunobu reaction has been employed in the synthesis of related piperidine-containing compounds to introduce ether linkages that can be precursors to boronic acid functionalities.

- For example, Mitsunobu etherification was used to prepare 3',6-dimethoxy-N-(6-((1-methylpiperidin-4-yl)oxy)naphthalen-1-yl)-[1,1'-biphenyl]-3-carboxamide, indicating the utility of Mitsunobu conditions for functionalizing the piperidine nitrogen or adjacent carbons, which can be adapted for boronic acid synthesis.

Direct Synthesis from Piperidine Precursors

Direct synthesis routes involve the reaction of piperidine derivatives with boron-containing reagents under controlled conditions.

- For instance, the reaction of 1-methylpiperidin-4-yl halides or alcohols with boronic acid reagents or boron halides under basic or neutral conditions can yield the target boronic acid after purification.

Typical Reaction Conditions and Purification

Research Findings and Yields

- Metal-catalyzed borylation reactions typically afford moderate to good yields (40–70%) of boronate esters, which are subsequently converted to boronic acids with high purity.

- Metal-free borylation methods yield boronic acids in moderate yields (~50–60%) with fewer metal contaminants and simplified purification.

- Mitsunobu reactions used in precursor functionalization show yields around 40–50%, indicating moderate efficiency but good functional group tolerance.

Summary Table of Preparation Routes

| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Pd-catalyzed borylation | Pd catalyst, B2pin2, base, inert atmosphere | 40–70% | Well-established, scalable | Requires metal catalyst |

| Metal-free heteroatom-directed borylation | BBr3, hindered base, low temperature | ~56% | Metal-free, selective | Sensitive to temperature |

| Mitsunobu etherification (precursor step) | DEAD/DIAD, PPh3, alcohol, amine | 40–50% | Functional group tolerance | Byproduct removal needed |

| Direct reaction with boron reagents | Boron halides or boronic acids, basic conditions | Variable | Simpler reagents | May require careful control |

Q & A

Q. What are the key considerations for synthesizing (1-Methylpiperidin-4-yl)boronic acid with high purity?

Synthesis of boronic acids often requires intermediate prodrugs due to challenges in purification and stability. For this compound, methods such as Suzuki-Miyaura coupling or direct functionalization of the piperidine ring can be employed. Post-synthesis, purification via column chromatography or recrystallization in non-aqueous solvents (e.g., THF/hexane) is critical to avoid hydrolysis. Boronic acids are prone to trimerization, so storage under inert conditions (argon/nitrogen) at low temperatures is recommended .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- LC-MS/MS : Highly sensitive for detecting boronic acid impurities (e.g., <1 ppm) using Multiple Reaction Monitoring (MRM) mode. Derivatization-free protocols reduce preparation time .

- MALDI-MS : Requires on-plate esterification with 2,5-dihydroxybenzoic acid (DHB) to prevent dehydration/trimerization artifacts. This enables sequencing of boronic acid-containing peptides .

- NMR : B NMR is specific for verifying boronic acid structure and monitoring binding interactions .

Advanced Research Questions

Q. How can buffer conditions be optimized to enhance the selectivity of this compound in glycoprotein capture?

Selectivity in glycoprotein binding depends on pH and buffer composition. Borate buffers at pH ≥8.5 enhance reversible diol-boronate ester formation, while high-salt buffers (e.g., PBS) reduce non-specific electrostatic interactions. Pre-adsorption with non-glycosylated proteins (e.g., RNAse A) can identify and mitigate secondary binding effects .

Q. What strategies mitigate non-specific binding when using this compound in cellular uptake studies?

- Surface Modification : Conjugation to polyethylene glycol (PEG) or zwitterionic polymers minimizes hydrophobic interactions with cell membranes.

- Competitive Elution : Use soluble diols (e.g., sorbitol) to displace weakly bound molecules.

- Flow Cytometry Validation : Compare uptake in diol-deficient vs. diol-rich media to distinguish specific binding .

Q. How does the methylpiperidinyl group influence the pharmacokinetic properties of boronic acid-based therapeutics?

The 1-methylpiperidin-4-yl moiety enhances solubility and bioavailability by introducing a tertiary amine, which can protonate at physiological pH. This improves blood-brain barrier penetration for CNS targets. Computational modeling (e.g., logP/logD calculations) and in vitro assays (e.g., PAMPA permeability) are used to predict absorption and metabolism .

Q. What computational approaches predict the mutagenic potential of this compound impurities?

- QSAR Models : Train algorithms on datasets of known mutagenic boronic acids using descriptors like electrophilicity index and frontier molecular orbitals.

- DEREK Nexus : Rule-based software identifies structural alerts (e.g., boronate radicals).

- In Silico Toxicity Screening : Combine ADMET predictors (e.g., SwissADME) with molecular dynamics to assess reactivity .

Q. How can MALDI-MS protocols be adapted to analyze this compound-containing peptides without dehydration artifacts?

- In Situ Derivatization : Mix samples with DHB matrix on the MALDI plate to form stable boronic esters, suppressing trimerization.

- Low-Laser Intensity : Prevents thermal degradation.

- Post-Source Decay (PSD) : Fragments peptides without boroxine interference, enabling de novo sequencing .

Methodological Challenges and Solutions

- Contradiction in Binding Kinetics : While boronic acid-diol binding is thermodynamically well-studied, kinetic data (e.g., ) for methylpiperidinyl derivatives may conflict with computational predictions. Stopped-flow fluorescence assays under physiological pH resolve such discrepancies .

- Data Variability in Anticancer Assays : Discrepancies in IC values across cell lines (e.g., glioblastoma vs. myeloma) require standardized protocols: use 3D spheroid models and combinatorial assays (e.g., Annexin V/PI staining) to differentiate apoptosis from necrosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.